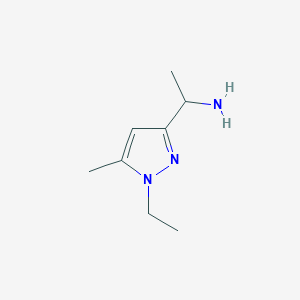

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-6(2)5-8(10-11)7(3)9/h5,7H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTGHPDQOMNZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-ethyl-5-methylpyrazole with ethanamine under controlled conditions . The reaction is usually carried out in an ethanol solvent, with the temperature maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the use of catalysts such as palladium or ruthenium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

It appears you're asking for information on the applications of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine, two similar compounds .

Scientific Research Applications

- Chemistry Pyrazole derivatives are used as building blocks for synthesizing more complex heterocyclic compounds and ligands in coordination chemistry.

- Biology They are studied for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Medicine Research indicates that pyrazole derivatives can act as enzyme inhibitors, making them potential candidates for drug development.

- Industry These compounds are used in the production of agrochemicals, dyes, and other industrial chemicals.

Overview

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine, has the molecular formula C9H17N3, and is a pyrazole derivative that has gained interest in medicinal chemistry because of its potential biological activities. It interacts with various enzymes, potentially inhibiting or activating their functions through mechanisms such as hydrogen bonding and hydrophobic interactions, and can modulate cellular processes by influencing signaling pathways and gene expression.

Antimicrobial and Anticancer Activity

- Antimicrobial Activity Research indicates that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents.

- Anticancer Activity In vitro studies have demonstrated that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine exhibits antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The growth inhibition percentages were noted at 54.25% and 38.44%, respectively, with minimal toxicity observed in normal fibroblast cells.

Research Applications

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex organic molecules and ligands in coordination chemistry |

| Biology | Investigated for antimicrobial and anticancer properties |

| Medicine | Explored as a potential pharmaceutical intermediate in drug development |

| Industry | Utilized in developing new materials with specific properties, including polymers and catalysts |

Case Studies

- Anticancer Study Modifications at specific positions on the pyrazole ring significantly influenced antiproliferative activity against different cancer cell lines. This compound was highlighted for its promising results against HeLa cells while maintaining low toxicity to normal cells.

- Antimicrobial Efficacy Demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

Properties

- IUPAC Name: N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]ethanamine

- Molecular Formula: C9H17N3

- Molecular Weight: 167.25 g/mol

- CAS No.: 956935-38-9

Biological Activities

Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine, has gained attention in medicinal chemistry due to its diverse biological activities, specifically its antimicrobial, anticancer, and antioxidant properties. The compound is characterized by the presence of a pyrazole ring, and its molecular formula is C10H14N2.

Antimicrobial Activity

Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine exhibits significant antimicrobial properties. In vitro assays showed that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

- 1-Ethyl-4-methyl-1H-pyrazol-5-amine

- 5-Methyl-1-propyl-1H-pyrazol-3-amine

- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups at specific positions on the pyrazole ring influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine is a member of the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structural arrangement that contributes to its pharmacological properties, making it a subject of interest in various research domains.

The empirical formula for 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine is , with a molecular weight of approximately 139.20 g/mol. The compound consists of a pyrazole ring substituted with an ethyl group and an ethanamine moiety, which enhances its reactivity and biological potential.

Antimicrobial and Anticancer Properties

Research has indicated that 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine exhibits notable antimicrobial and anticancer activities. Preliminary studies have shown that it can interact with specific enzymes or receptors, potentially modulating their activity.

Key Findings:

- Antimicrobial Activity: The compound has been investigated for its ability to inhibit the growth of various pathogens, including bacteria and fungi. In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Activity: In studies involving cancer cell lines, 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine showed significant cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it displayed low toxicity towards normal fibroblast cells, indicating a potential therapeutic window for cancer treatment.

The biological activity of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine is believed to involve interactions with specific molecular targets. These interactions may lead to alterations in enzyme activity or influence critical signaling pathways within cells. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential .

Structure-Activity Relationship (SAR)

The structure of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine plays a vital role in its biological activity. Variations in substitution patterns on the pyrazole ring can significantly affect its pharmacological properties:

| Compound Name | Structure Description |

|---|---|

| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine | Similar pyrazole ring but with a methyl substitution at position 4. |

| 2-(1-Ethyl-phenyl)-pyrazole | Contains a phenyl group instead of an ethyl substituent on the pyrazole ring. |

| 2-(1-Ethyl-4-methylpyrazol)-ethanamine | Features a methyl group at position 4 on the pyrazole ring. |

These variations highlight the importance of specific functional groups in determining the biological efficacy of pyrazole derivatives.

Case Studies

Several case studies have provided insights into the biological activities of pyrazole derivatives, including:

Case Study 1: Anticancer Synergy

A study evaluated the synergistic effects of combining 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination showed enhanced cytotoxicity compared to doxorubicin alone, suggesting that this compound could be developed as an adjunctive therapy in cancer treatment .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of pyrazole derivatives, revealing that certain analogs exhibited significant activity against common phytopathogenic fungi, thus highlighting their potential utility in agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.